
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. This compound is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives have been studied for their potential as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. Research conducted by Abu-Rayyan et al. (2022) on synthetic acrylamide derivatives demonstrated their effectiveness in inhibiting copper corrosion in nitric acid solutions. The study utilized chemical and electrochemical methods to evaluate the corrosion inhibition performance, showing these compounds act as mixed-type inhibitors and follow chemical adsorption principles (Abu-Rayyan et al., 2022).
Environmental Remediation
Hydrogels synthesized from acrylamide polymers have been explored for the removal of heavy metal ions from aqueous media, indicating their utility in environmental remediation. Javed et al. (2018) developed anionic, neutral, and cationic hydrogels for absorbing metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ from water. These hydrogels were further converted into metal nanoparticles to create hybrid systems for catalyzing the reduction of pollutants, showcasing a two-fold application in water treatment and catalysis (Javed et al., 2018).
Biochemical Research
The biochemical interactions and properties of acrylamide derivatives have been a subject of study, particularly in understanding their reactivity and potential toxicity. Tanış et al. (2019) synthesized N-(4-nitrophenyl)acrylamide and evaluated its antiproliferative activity on cancer cells, along with its chemical reactivity descriptors. This research not only provided insights into the toxicological aspects of acrylamide derivatives but also highlighted their potential for biomedical research, emphasizing the need for further exploration in this area (Tanış et al., 2019).
Advanced Material Applications
Acrylamide derivatives have been utilized in the development of advanced materials, such as light-harvesting systems and responsive polymers. Wang et al. (2005) investigated zinc metalloporphyrins with acrylamide derivatives for solar energy conversion, achieving significant efficiency improvements in dye-sensitized solar cells. This work underscores the potential of acrylamide derivatives in enhancing the performance of renewable energy technologies (Wang et al., 2005).
properties
IUPAC Name |
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O5/c17-12-4-5-14(15(8-12)21(25)26)19-16(22)11(9-18)6-10-2-1-3-13(7-10)20(23)24/h1-8H,(H,19,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXTXBRCJPCWJA-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)
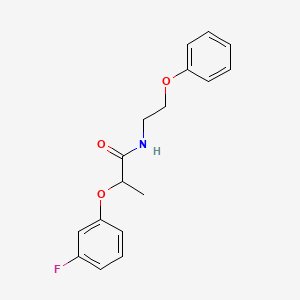
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
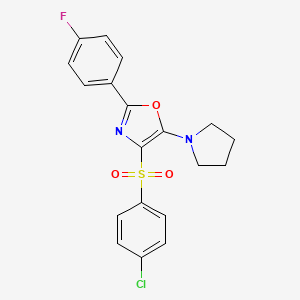
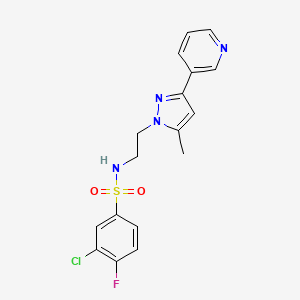
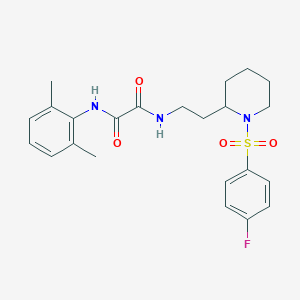
![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)
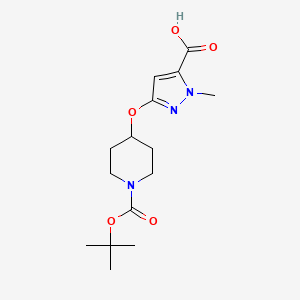
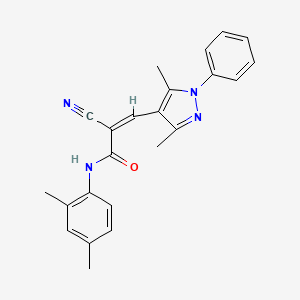
![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)
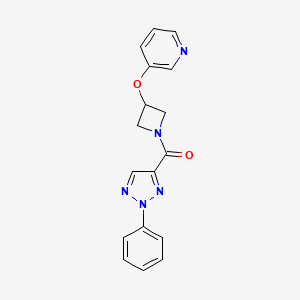

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)
